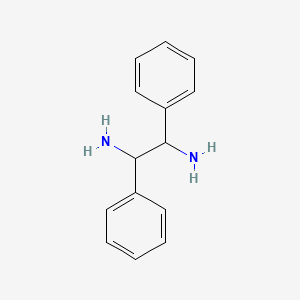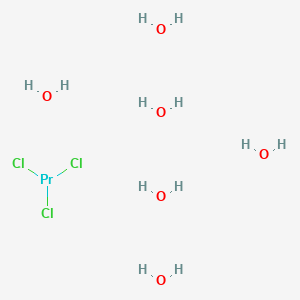
CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) is a coordination compound with the molecular formula C16H22Cl2P2Pd. It is a palladium complex where the palladium metal is coordinated with two chloride ions and two dimethylphenylphosphine ligands. This compound is known for its applications in catalysis, particularly in organic synthesis reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) can be synthesized by reacting palladium(II) chloride with dimethylphenylphosphine in an appropriate solvent. The reaction typically involves the following steps:
- Dissolve palladium(II) chloride in a solvent such as methanol or ethanol.
- Add dimethylphenylphosphine to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Filter the resulting precipitate and wash it with a solvent to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) are not widely documented, the synthesis generally follows similar steps as the laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) undergoes various types of reactions, including:
Oxidative Addition: The compound can react with organic halides, leading to the formation of palladium(IV) intermediates.
Reductive Elimination: This reaction often follows oxidative addition, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Substitution: Ligands in the compound can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidative Addition: Organic halides (e.g., aryl halides) are common reagents, and the reaction is typically carried out in the presence of a base.
Reductive Elimination: This reaction can be facilitated by heating or by the addition of reducing agents.
Substitution: Ligand exchange reactions can be performed using various phosphine ligands or other coordinating molecules.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition with an aryl halide can lead to the formation of a palladium-aryl complex, which can then undergo further transformations.
Applications De Recherche Scientifique
CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) has several scientific research applications, including:
Catalysis: It is widely used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis.
Material Science: The compound is used in the preparation of palladium-containing materials with specific electronic and optical properties.
Medicinal Chemistry: Research has explored its potential in the development of palladium-based drugs and therapeutic agents.
Industrial Chemistry: It is employed in various industrial processes that require efficient and selective catalysis.
Mécanisme D'action
The mechanism by which CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium(IV) intermediate.
Transmetalation: In cross-coupling reactions, a nucleophile (e.g., an organoboron compound) transfers its organic group to the palladium center.
Reductive Elimination: The palladium(IV) intermediate undergoes reductive elimination to form the final product and regenerate the palladium(II) catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(triphenylphosphine)palladium(II) chloride: Another palladium complex used in similar catalytic applications.
Dichloro(1,1-bis(diphenylphosphino)ferrocene)palladium(II): Known for its use in asymmetric catalysis.
Dichlorobis(tri-o-tolylphosphine)palladium(II): Utilized in various organic transformations.
Uniqueness
CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. The dimethylphenylphosphine ligands provide a balance of steric and electronic properties that make this compound particularly effective in certain reactions.
Propriétés
Numéro CAS |
15616-85-0 |
|---|---|
Formule moléculaire |
C16H22Cl2P2Pd |
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
dichloropalladium;dimethyl(phenyl)phosphane |
InChI |
InChI=1S/2C8H11P.2ClH.Pd/c2*1-9(2)8-6-4-3-5-7-8;;;/h2*3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
LZGYVAKZBAWAGE-UHFFFAOYSA-L |
SMILES canonique |
CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.Cl[Pd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










